Prostaglandin E1 (PGE1), also known as alprostadil, belongs to a class of lipid compounds called prostaglandins. Prostaglandins are derived from the fatty acid arachidonic acid and play crucial roles in various physiological processes, including inflammation, pain, and smooth muscle contraction []. PGE1, specifically, exhibits potent vasodilatory, anti-platelet aggregatory, and cytoprotective effects [].
Prostaglandin E1-d4 is synthesized through chemical methods rather than being extracted from natural sources. Its synthesis typically involves the use of deuterated reagents to incorporate deuterium into the Prostaglandin E1 structure. This process allows researchers to produce labeled compounds that can be utilized in various scientific studies.
Prostaglandin E1-d4 falls under the classification of prostaglandins, which are part of a larger group known as eicosanoids. These compounds are derived from arachidonic acid and are classified based on their structure and function. Prostaglandins can be further categorized into various series (A, B, C, D, E, F), with Prostaglandin E1 belonging to the E series.
The synthesis of Prostaglandin E1-d4 involves several key steps:
The industrial production of Prostaglandin E1-d4 may involve large-scale synthesis techniques that include:
The molecular formula for Prostaglandin E1-d4 is . The presence of four deuterium atoms alters its physical properties compared to non-deuterated forms.
Prostaglandin E1-d4 can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Prostaglandin E1-d4 involves its interaction with specific receptors in biological systems. It primarily acts on prostaglandin receptors (EP receptors) which mediate various physiological responses:
Research indicates that Prostaglandin E1-d4 may also play a role in preventing the closure of the ductus arteriosus in neonates with certain congenital heart defects by relaxing smooth muscle .
Prostaglandin E1-d4 has diverse applications across various fields:
Prostaglandin E1-d4 (PGE1-d4) is a stable isotope-labeled analog of native prostaglandin E1 (PGE1). Its molecular formula is C₂₀H₃₀D₄O₅, signifying the strategic replacement of four hydrogen atoms with deuterium (²H or D) at specific positions . This isotopic labeling occurs at the aliphatic chains adjacent to the carboxylic acid group, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS) analyses [1] [3]. The deuterium substitution does not alter the core molecular weight significantly (358.51 g/mol for PGE1-d4 vs. 354.48 g/mol for unlabeled PGE1), but introduces distinct physicochemical properties critical for analytical applications [1] [7].
The primary utility of deuterium labeling lies in its role as a tracer in mass spectrometry-based quantification. The four deuterium atoms create a 4 Da mass shift relative to native PGE1, enabling unambiguous differentiation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This allows researchers to track the pharmacokinetics and metabolic fate of endogenous PGE1 in complex biological matrices without isotopic interference [1] [7].
Table 1: Molecular Characteristics of PGE1 vs. PGE1-d4
Property | Native PGE1 | PGE1-d4 |
---|---|---|
Molecular Formula | C₂₀H₃₄O₅ | C₂₀H₃₀D₄O₅ |
Exact Molecular Weight | 354.48 g/mol | 358.51 g/mol |
CAS Number | 745-65-3 | 211105-33-8 |
Isotopic Substitution Sites | N/A | C3, C4 positions* |
*Deuterium atoms are typically located at carbons adjacent to the carboxylate group [1] [7].
PGE1-d4 retains the intricate stereochemistry of native PGE1, featuring three chiral centers (C8, C11, C12) that define its biological activity. The molecule comprises a cyclopentane ring with two aliphatic chains: an α-chain ending in a carboxylic acid and a ω-chain with a secondary alcohol [2] [4]. Key functional groups include:
The stereoselective synthesis of prostaglandins was first achieved by Elias Corey in 1969 using a Diels-Alder reaction to establish the trans-cis ring substitution pattern [5]. For PGE1-d4, deuterium is incorporated at symmetric positions (e.g., C3 and C4) to minimize configurational perturbations. NMR studies confirm that deuterium substitution does not alter the natural 15(S) configuration or the 13E-double bond geometry, preserving the molecule’s bioactive conformation [1] [7].
Structurally, PGE1-d4 is distinguished from native PGE1 solely by its isotopic labeling. Both molecules share identical:
However, deuterium introduces subtle kinetic differences:
Notably, PGE1-d4 occurs naturally in invertebrates like the forest leech Haemadipsa sylvestris, where it facilitates blood feeding by increasing vascular permeability (9.2-fold at 1 μM) and suppressing pain [3] [6]. This demonstrates functional equivalence to native PGE1 in biological systems despite isotopic labeling.
Table 2: Functional Comparison of PGE1 and PGE1-d4 in Biological Assays
Biological Activity | Native PGE1 | PGE1-d4 | Test System |
---|---|---|---|
Platelet Aggregation IC₅₀ | 40 nM* | 21.81 ± 2.24 nM | Human PRP + ADP (5 μM) |
Vasodilation Potency | ++++ | ++++ | Murine aorta |
Salivary Gland Concentration | Not detected | 1228.36 ng/g | H. sylvestris leech |
Vascular Permeability (1 μM) | 9.3-fold increase | 9.2-fold increase | Mouse Miles assay |
*Literature value for reference standard; slight potency differences may reflect assay conditions [3] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: